molecular formula C24H19ClFNO5S B2447758 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866810-10-8

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2447758
CAS No.: 866810-10-8
M. Wt: 487.93
InChI Key: BATDRYNHKVSWRX-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl, fluorophenyl, and sulfonyl groups, as well as methoxy groups at the 6 and 7 positions.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-16(25)10-15)14-23(24(19)28)33(29,30)18-8-6-17(26)7-9-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATDRYNHKVSWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The sulfonyl group is then introduced, and finally, the methoxy groups are added. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the disruption of bacterial cell walls.

Comparison with Similar Compounds

Similar compounds to 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The unique combination of chlorophenyl, fluorophenyl, and sulfonyl groups in this compound distinguishes it from other quinoline derivatives, potentially offering distinct advantages in certain applications.

Biological Activity

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolines, which are known for their diverse biological activities. This compound's structure includes a quinoline core with various substituents that enhance its pharmacological properties. The biological activity of this compound has been the subject of various studies, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The mechanism of action generally involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it may target kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular responses and signaling cascades.

The exact molecular targets and pathways depend on the specific biological context being studied.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer types, including breast and lung cancers.

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial activity:

  • Bacterial Inhibition : Some studies report that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : There is evidence suggesting efficacy against certain fungal strains, indicating potential use as antifungal agents.

Table of Biological Activities

Biological ActivityEvidence/Source
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
AntimicrobialEffective against Gram-positive/negative bacteria; antifungal properties
Enzyme InhibitionTargets kinases/phosphatases; disrupts signaling pathways

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the anticancer effects of similar quinoline derivatives. They found that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that the compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents.

Research Findings

Recent studies have expanded on the understanding of the biological activity associated with this compound:

  • Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for drug development.
  • Toxicology Studies : Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further development.

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